molecular formula C12H14FN3 B14866803 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile

2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile

Cat. No.: B14866803
M. Wt: 219.26 g/mol
InChI Key: MMYQVQLVAMECHU-UHFFFAOYSA-N
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Description

2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile is a synthetic organic compound that features an azetidine ring, a fluorophenyl group, and an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.

    Attachment of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions.

    Formation of the Acetonitrile Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

    Oxidation: Products may include oximes or amides.

    Reduction: Products may include primary amines.

    Substitution: Products may vary depending on the substituent introduced.

Scientific Research Applications

2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-chlorophenyl)acetonitrile
  • 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-bromophenyl)acetonitrile
  • 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-methylphenyl)acetonitrile

Uniqueness

The presence of the fluorophenyl group in 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile may confer unique properties such as increased metabolic stability or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

2-[3-(aminomethyl)azetidin-1-yl]-2-(4-fluorophenyl)acetonitrile

InChI

InChI=1S/C12H14FN3/c13-11-3-1-10(2-4-11)12(6-15)16-7-9(5-14)8-16/h1-4,9,12H,5,7-8,14H2

InChI Key

MMYQVQLVAMECHU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC=C(C=C2)F)CN

Origin of Product

United States

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